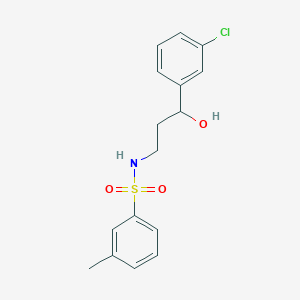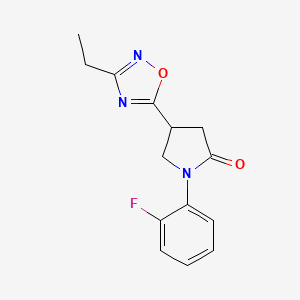
Potassium (4-chloro-2-methylphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4-chloro-2-methylphenyl)trifluoroborate is a chemical compound with the CAS Number: 1620108-43-1 . It has a molecular weight of 232.48 . The compound is a solid at room temperature and is stored in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C7H6BClF3K . The Inchi Code for the compound is 1S/C7H6BClF3.K/c1-5-4-6(9)2-3-7(5)8(10,11)12;/h2-4H,1H3;/q-1;+1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in an inert atmosphere .Applications De Recherche Scientifique
Applications in Suzuki Cross-Coupling Reactions
Potassium (4-chloro-2-methylphenyl)trifluoroborate is primarily noted for its role in Suzuki cross-coupling reactions. It serves as a stable, air- and moisture-resistant solid that can be stored indefinitely, facilitating convenient handling in chemical processes. The cross-coupling reactions are catalyzed by palladium and are known to proceed smoothly with a variety of functional groups, yielding good to excellent product yields. Notably, these reactions are tolerant of multiple functional groups, enabling a broad range of chemical synthesis applications (Molander & Rivero, 2002).
Catalysis in Aqueous Media
Further expanding its utility, this compound engages in cross-coupling with organic chlorides in aqueous media. This process, catalyzed by an oxime-derived palladacycle, enables the synthesis of biphenyls under phosphine-free conditions. The reaction is adaptable to both conventional and microwave heating, highlighting its versatility in various chemical synthesis settings (Alacid & Nájera, 2008).
Lithium-Halogen Exchange Reactions
The compound also finds use in lithium-halogen exchange reactions. Aryl bromides with the potassium trifluoroborate moiety can undergo exchange reactions with alkyllithium reagents at low temperatures. This method has shown particular efficacy in the synthesis of alcohols from aldehydes and ketones, though reactivity with esters remains challenging. This application opens new pathways for functional group transformations in organic synthesis (Molander & Ellis, 2006).
Hydrolysis to Organoboronic Acids
Moreover, this compound is susceptible to hydrolysis in the presence of iron trichloride, yielding organoboronic acids. This hydrolysis is applicable to a spectrum of organotrifluoroborates including aryl, alkenyl, and alkyl variants. The process is characterized by its mild conditions and good to excellent yield, making it a valuable step in the synthesis of organoboronic acids (Blevins et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
potassium;(4-chloro-2-methylphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3.K/c1-5-4-6(9)2-3-7(5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZYEYUURQCBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

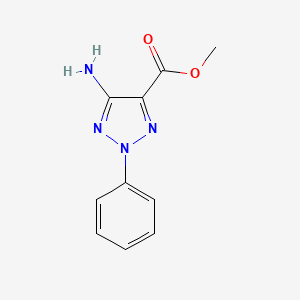
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2481324.png)
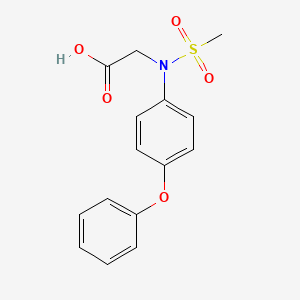
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2481327.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B2481328.png)
![5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2481329.png)
![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)
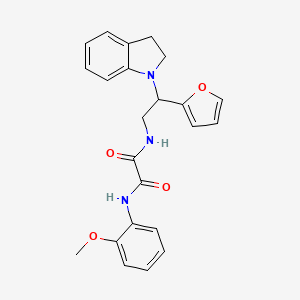
![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)
![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2481338.png)
